molecular formula C13H13NO5S B2547856 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1170695-07-4

6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid

Cat. No.: B2547856
CAS No.: 1170695-07-4
M. Wt: 295.31
InChI Key: QFCRTXNWLFIBNE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of thiazoloisoindoles, which are characterized by a fused ring system containing both thiazole and isoindole moieties. The presence of methoxy groups and a carboxylic acid functional group further enhances its chemical properties and reactivity.

Scientific Research Applications

6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

    Target of Action

    The primary target of 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid is the CYP51 enzyme . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

    Mode of Action

    The compound interacts with the CYP51 enzyme, inhibiting its function . This interaction disrupts the normal biosynthesis of sterols, leading to alterations in the structure and function of cellular membranes.

    Biochemical Pathways

    The inhibition of the CYP51 enzyme by 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid affects the sterol biosynthesis pathway . This disruption can lead to downstream effects such as impaired cell growth and proliferation.

    Result of Action

    The molecular and cellular effects of 6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid’s action include the disruption of cellular membrane structure and function, which can lead to impaired cell growth and proliferation .

Future Directions

Given the antimicrobial activity of related compounds , future research could explore the potential of “6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid” in this context. Further studies could also aim to elucidate the compound’s synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiazole and isoindole precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid lies in its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising antimicrobial properties make it a valuable compound for further research and development.

Properties

IUPAC Name

6,7-dimethoxy-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c1-18-8-4-3-6-9(10(8)19-2)11(15)14-7(13(16)17)5-20-12(6)14/h3-4,7,12H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCRTXNWLFIBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C2=O)C(CS3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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